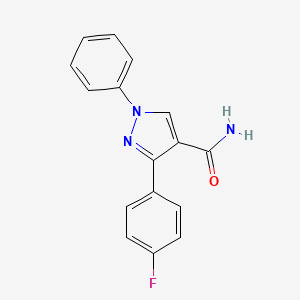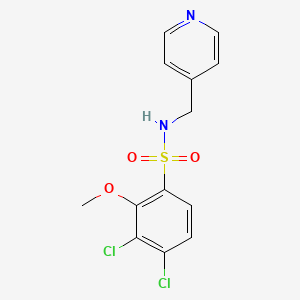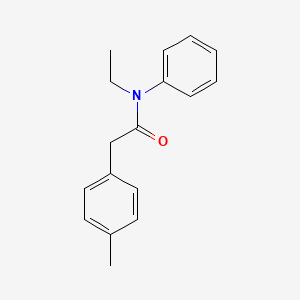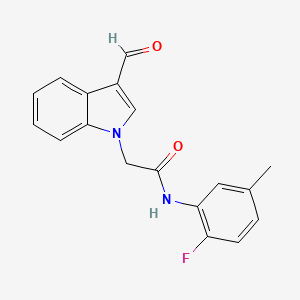![molecular formula C19H17N3O B5833497 N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MI-773 has been shown to selectively inhibit the activity of the p53-MDM2 interaction, which is a critical pathway for the regulation of cell cycle and apoptosis.
Mecanismo De Acción
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine selectively binds to the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. By inhibiting the activity of MDM2, N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine prevents the degradation of p53 and promotes its activation. The activation of p53 leads to the induction of apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to inhibit tumor growth in mouse models of breast cancer and leukemia. N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine is its selectivity for the p53-MDM2 interaction, which minimizes off-target effects. In addition, N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy. However, one of the limitations of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. In addition, further studies are needed to determine the optimal dosing and administration of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine in animal models and clinical trials. Finally, the potential use of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored.
Métodos De Síntesis
The synthesis of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine involves the reaction of 4-methoxy-1-naphthaldehyde and 4-chloroaniline to form the corresponding imine intermediate. The imine intermediate is then reduced with sodium borohydride to yield N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine. The overall yield of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine is approximately 30%.
Aplicaciones Científicas De Investigación
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in cancer treatment. The p53-MDM2 interaction is a critical pathway for the regulation of cell cycle and apoptosis, and the inhibition of this pathway has been shown to induce tumor cell death. N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to selectively inhibit the activity of the p53-MDM2 interaction, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-23-19-9-6-13(16-4-2-3-5-17(16)19)11-20-15-7-8-18-14(10-15)12-21-22-18/h2-10,12,20H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZNDOAHWFZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC4=C(C=C3)NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5833431.png)




![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
![5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5833499.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)
